molecular formula C21H20F3N5O2S B15023947 6-(4-ethoxyphenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15023947
M. Wt: 463.5 g/mol
InChI Key: CWEMNPFRBPFGDN-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex heterocyclic compound that belongs to the class of triazolothiadiazines.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxyphenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

6-(4-ethoxyphenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with various molecular targets and pathways. The compound is known to bind to enzymes and receptors in the biological system, leading to the inhibition of specific biochemical processes . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-ethoxyphenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to the presence of the ethoxyphenyl and trifluoromethylphenyl groups, which impart distinct chemical and biological properties. These substituents enhance the compound’s lipophilicity and electrostatic interactions, making it a promising candidate for various applications .

Properties

Molecular Formula

C21H20F3N5O2S

Molecular Weight

463.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H20F3N5O2S/c1-3-31-14-10-8-13(9-11-14)17-18(32-20-27-26-12(2)29(20)28-17)19(30)25-16-7-5-4-6-15(16)21(22,23)24/h4-11,17-18,28H,3H2,1-2H3,(H,25,30)

InChI Key

CWEMNPFRBPFGDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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